N-{3-butoxy-4-nitrophenyl}acetamide
Description
N-{3-Butoxy-4-nitrophenyl}acetamide is a nitro-substituted phenylacetamide derivative characterized by a butoxy (–OCH₂CH₂CH₂CH₃) group at the meta position (C3) and a nitro (–NO₂) group at the para position (C4) on the aromatic ring. These compounds often exhibit diverse biological activities, including analgesic, antimicrobial, and enzyme-inhibitory properties, depending on substituent patterns .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27g/mol |
IUPAC Name |
N-(3-butoxy-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-18-12-8-10(13-9(2)15)5-6-11(12)14(16)17/h5-6,8H,3-4,7H2,1-2H3,(H,13,15) |
InChI Key |
CHLFEUGPPQZSKS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The substituent positions and electronic effects significantly influence reactivity and intermolecular interactions. Key analogs include:
*Inferred molecular weight based on substituent addition.
Key Observations :
- Nitro Group Orientation : In N-(4-chloro-2-nitrophenyl) analogs, the nitro group deviates from the aromatic plane (torsion angles: -16.7° to 160.9°), influencing crystal packing and solubility .
- Electron Effects : Acetyl and nitro groups (e.g., in N-(3-acetyl-4-nitrophenyl)acetamide) create strong electron-withdrawing effects, enhancing electrophilic reactivity .
- Steric Effects : The butoxy group in the target compound likely reduces solubility in polar solvents compared to smaller substituents like –OH or –OCH₃ .
Physical and Chemical Properties
*Inferred based on substituent hydrophobicity and molecular weight.
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